molecular formula C16H13ClN2O5S2 B12209220 2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide

2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide

Cat. No.: B12209220
M. Wt: 412.9 g/mol
InChI Key: VWCAPQYARWAYRF-QPEQYQDCSA-N
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Description

This compound features a thiazolidinone core substituted with a 4-chlorobenzylidene group at the 5-position (Z-configuration) and an acetamide moiety linked to a 1,1-dioxido-2,3-dihydrothiophen ring. Its molecular formula is C₂₂H₁₅Cl₂N₃O₃S₂, with an average mass of 504.400 g/mol . The 4-chlorobenzylidene substituent contributes to lipophilicity, which may influence membrane permeability and target binding .

Properties

Molecular Formula

C16H13ClN2O5S2

Molecular Weight

412.9 g/mol

IUPAC Name

2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide

InChI

InChI=1S/C16H13ClN2O5S2/c17-11-3-1-10(2-4-11)7-13-15(21)19(16(22)25-13)8-14(20)18-12-5-6-26(23,24)9-12/h1-7,12H,8-9H2,(H,18,20)/b13-7-

InChI Key

VWCAPQYARWAYRF-QPEQYQDCSA-N

Isomeric SMILES

C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=O

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide typically involves the condensation of 4-chlorobenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the intermediate 5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine. This intermediate is then reacted with N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while nucleophilic substitution could introduce a new functional group in place of the chlorine atom.

Scientific Research Applications

2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s unique structure allows it to fit into binding sites and modulate biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the thiazolidinone family, a scaffold known for diverse pharmacological activities. Below is a systematic comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name/ID Molecular Formula Key Substituents Synthesis Method Pharmacological Notes
Target Compound () C₂₂H₁₅Cl₂N₃O₃S₂ 4-Chlorobenzylidene, 1,1-dioxido-dihydrothiophen Not explicitly described in evidence Potential enhanced solubility from sulfone
Compound 11a () C₂₀H₁₀N₄O₃S 2,4,6-Trimethylbenzylidene, 5-methylfuran Condensation with chloroacetic acid No reported bioactivity
Compound 11b () C₂₂H₁₇N₃O₃S 4-Cyanobenzylidene, 5-methylfuran Same as 11a Higher polarity due to cyano group
Rhodanine Analog () C₂₀H₁₇N₃O₂S₂ Variant benzylidene groups, 2-thioxo-thiazolidinone Knoevenagel condensation Antimicrobial activity inferred
Compound 12 () C₂₃H₂₂N₂O₅S 3-Allyl-4-hydroxy-5-methoxybenzylidene, 4-methylphenyl Multi-step alkylation/acylation Antioxidant potential hypothesized

Key Structural Differences

Substituent Diversity: The target compound’s 4-chlorobenzylidene group contrasts with 11a’s trimethylbenzylidene and 11b’s cyanobenzylidene. Chlorine’s electron-withdrawing nature may enhance electrophilic interactions in target binding compared to methyl or cyano groups . The sulfone group in the target compound distinguishes it from analogs like 11a/b (furan substituents) and ’s 2-thioxo derivatives, likely improving aqueous solubility .

Synthetic Routes :

  • Compounds 11a/b and analogs use chloroacetic acid and aromatic aldehydes in condensation reactions . The target compound’s dihydrothiophen sulfone moiety likely requires additional oxidation steps, though synthesis details are unspecified in the evidence.

Pharmacological Implications: ’s thiazole-pyrazole hybrids exhibit analgesic activity, but the target’s sulfone and chlorobenzylidene groups suggest divergent targets, possibly involving anti-inflammatory or antidiabetic pathways .

Research Findings and Trends

  • Bioisosteric Replacements : Replacing the dihydrothiophen sulfone with furan (as in 11a/b ) reduces molecular weight but may compromise solubility .
  • Unanswered Questions: No explicit bioactivity data exists in the provided evidence for the target compound. Further studies should prioritize in vitro assays against diabetes-related targets (e.g., PPAR-γ) or inflammatory markers (e.g., COX-2).

Biological Activity

The compound 2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is a thiazolidine derivative that has attracted attention for its potential biological activities. This document aims to summarize the biological activity of this compound based on available research findings, including its synthesis, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C21H19ClN2O5S
  • Molecular Weight : 446.9 g/mol
  • IUPAC Name : 2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research suggests that it may exert its effects through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. For instance, thiazolidine derivatives have been shown to inhibit enzymes involved in metabolic pathways relevant to disease states.
  • Receptor Modulation : It may modulate receptor activity by interacting with receptor proteins, which can influence signaling pathways critical for cellular function.

Antiproliferative Effects

Studies have demonstrated that thiazolidine derivatives possess significant antiproliferative properties against various cancer cell lines. For example:

  • A series of thiazolidinones were synthesized and evaluated for their antiproliferative activity. One notable compound exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents .

Anticonvulsant Activity

Research has indicated that certain thiazolidine derivatives exhibit anticonvulsant properties. A study on related compounds found that some derivatives were more potent than the reference drug diazepam . This suggests potential applications in treating epilepsy and other seizure disorders.

Antiviral Activity

Thiazolidine compounds have also been investigated for their antiviral properties. For example, a study reported that specific thiazolidinones demonstrated inhibitory effects on the replication of Yellow Fever Virus (YFV) in vitro . This highlights the potential for developing antiviral therapies based on this chemical scaffold.

Case Studies and Research Findings

A review of literature reveals several case studies focusing on the biological activity of thiazolidine derivatives:

StudyFindings
Senthilraja et al. (2012)Investigated a series of thiazolidinones for anticonvulsant activity; identified a lead compound with enhanced potency compared to diazepam .
Sriram et al. (2005)Reported antiviral activity against YFV with specific thiazolidinones showing promising EC50 values .
Novel Thiazolidines StudyFocused on synthesizing N-substituted thiazolidines and evaluating their antiproliferative properties; highlighted structure-activity relationships .

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